N-(2,6-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,6-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pyrido[4,3-d]pyrimidinone scaffold substituted with a 4-fluorobenzyl group at position 6 and a 2,6-dimethylphenyl moiety via a sulfanylacetamide linker. This compound belongs to a class of molecules designed to modulate biological targets through structural mimicry of endogenous ligands. The pyrido[4,3-d]pyrimidinone core is a pharmacophore common in kinase inhibitors, while the sulfanylacetamide bridge enhances solubility and bioavailability . The 4-fluorobenzyl and 2,6-dimethylphenyl groups likely influence steric and electronic interactions with target binding pockets, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2S/c1-15-4-3-5-16(2)22(15)27-21(30)14-32-24-26-20-10-11-29(13-19(20)23(31)28-24)12-17-6-8-18(25)9-7-17/h3-9H,10-14H2,1-2H3,(H,27,30)(H,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBCHIJNMMHECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of 540.6 g/mol . Its structural features include:
- Pyrido[4,3-d]pyrimidine core : This core is known for its role in various biological activities including enzyme inhibition.
- Sulfanyl group : This functional group may enhance the compound's reactivity and biological interactions.
Anticonvulsant Activity
Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. For instance:
- A study on N-(2,6-dimethylphenyl)-substituted semicarbazones showed broad-spectrum anticonvulsant activity in various seizure models without significant neurotoxicity .
- The prototype compound demonstrated an increase in GABA levels and inhibition of GABA transaminase activity both in vitro and ex vivo.
Antibacterial Activity
The compound's derivatives have also been evaluated for antibacterial properties. Research on substituted pyrimidines indicated that they could effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis . The inhibition of DHFR correlates with antibacterial efficacy against pathogens such as Staphylococcus aureus.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes like DHFR suggests a mechanism involving disruption of essential metabolic pathways in bacteria.
- Neurotransmitter Modulation : The enhancement of GABA levels indicates a potential mechanism for its anticonvulsant effects by modulating neurotransmitter systems in the central nervous system.
Case Studies
Several studies have provided insights into the biological activity of related compounds:
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
